molecular formula C28H31NO5S B281246 ETHYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

ETHYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B281246
M. Wt: 493.6 g/mol
InChI Key: OEEDTWNQJQNUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthofuran core, a sulfonylamino group, and an ethyl ester functional group. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C28H31NO5S

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C28H31NO5S/c1-6-10-24-25(27(30)33-7-2)22-17-23(20-11-8-9-12-21(20)26(22)34-24)29-35(31,32)19-15-13-18(14-16-19)28(3,4)5/h8-9,11-17,29H,6-7,10H2,1-5H3

InChI Key

OEEDTWNQJQNUFF-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the naphthofuran core, followed by the introduction of the sulfonylamino group and the ethyl ester functional group. Common reagents used in these reactions include sulfonyl chlorides, amines, and ethylating agents. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the product. Industrial production methods also focus on minimizing waste and adhering to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

ETHYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function. The naphthofuran core may also interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

ETHYL 5-(4-TERT-BUTYLBENZENESULFONAMIDO)-2-PROPYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:

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